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Compound of Interest

Compound Name: Ioversol

Cat. No.: B029796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and

biodistribution of ioversol, a nonionic, iodinated contrast agent. The information presented is

intended to serve as a detailed resource for researchers, scientists, and professionals involved

in drug development and biomedical imaging. This document summarizes key quantitative

data, outlines experimental methodologies, and visualizes complex processes to facilitate a

deeper understanding of ioversol's behavior within a biological system.

Pharmacokinetic Profile of Ioversol
Ioversol's pharmacokinetic profile in humans is characterized by rapid distribution and

elimination, consistent with an open two-compartment model with first-order elimination.[1]

Following intravenous administration, it is primarily distributed within the extracellular space

and is excreted almost entirely unchanged by the kidneys.[1][2]

Absorption and Distribution
Following intravascular administration, ioversol is rapidly distributed throughout the body. Key

pharmacokinetic parameters related to its absorption and distribution in healthy volunteers are

summarized in the table below.

Table 1: Pharmacokinetic Parameters of Ioversol in Healthy Volunteers after Intravenous

Administration of Optiray 320[3]
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Parameter 50 mL Dose 150 mL Dose

Cmax (mg/mL) 1.45 2.36

Tmax (min) 2.0 4.3

AUC (mg·hr/mL) 1.74 4.43

Volume of Distribution (Vd) 0.26 L/kg 0.26 L/kg

Distribution Half-life (t½α) 6.8 minutes 6.8 minutes

Metabolism and Elimination
Ioversol does not undergo significant metabolism, deiodination, or biotransformation. It is

primarily eliminated from the body via renal excretion.

Table 2: Elimination Pharmacokinetics of Ioversol in Healthy Volunteers

Parameter Value

Elimination Half-life (t½β) 1.5 hours

Clearance (mL/min) 156 (for 50 mL dose)

185 (for 150 mL dose)

Route of Elimination
>95% excreted unchanged in urine within 24

hours

Fecal Elimination Negligible (3-9%)

Protein Binding
No significant binding to serum or plasma

proteins

The elimination half-life of ioversol can be prolonged in patients with impaired renal function.

Biodistribution
Preclinical studies in animal models provide insight into the tissue distribution of ioversol.
Following intravenous injection in rats, ioversol is rapidly distributed and then cleared, with the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


highest concentrations found in organs of elimination.

Table 3: Tissue Distribution of 125I-Ioversol in Rats (% of Injected Dose per Gram of Tissue)

Organ 2 hours 24 hours 48 hours

Blood 0.25 ± 0.04 0.01 ± 0.00 0.01 ± 0.00

Liver 0.21 ± 0.03 0.03 ± 0.01 0.02 ± 0.01

Kidneys 1.34 ± 0.21 0.07 ± 0.02 0.04 ± 0.01

Spleen 0.10 ± 0.02 0.02 ± 0.01 0.01 ± 0.00

Lungs 0.23 ± 0.04 0.02 ± 0.01 0.01 ± 0.00

Heart 0.16 ± 0.03 0.01 ± 0.00 0.01 ± 0.00

Brain 0.01 ± 0.00 0.00 ± 0.00 0.00 ± 0.00

Muscle 0.11 ± 0.02 0.01 ± 0.00 0.01 ± 0.00

Fat 0.05 ± 0.01 0.01 ± 0.00 0.01 ± 0.00

Animal studies indicate that ioversol does not cross the intact blood-brain barrier.

Experimental Protocols
Human Pharmacokinetic Study Protocol
The following provides a generalized protocol based on clinical studies conducted in healthy

volunteers.

3.1.1. Study Population

Healthy adult male volunteers.

Exclusion criteria would typically include a history of hypersensitivity to contrast media,

significant renal or hepatic impairment, and cardiovascular disease.

3.1.2. Dosing and Administration

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intravenous administration of ioversol (e.g., Optiray 320) at varying doses (e.g., 50 mL and

150 mL).

Administration via a peripheral vein.

3.1.3. Sample Collection

Blood Samples: Venous blood samples collected into heparinized tubes at baseline and at

frequent intervals post-injection (e.g., 2, 5, 10, 15, 30, 60, 90, 120, 180, 240, 360, and 480

minutes) to characterize the plasma concentration-time profile.

Urine Samples: Complete urine collections at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12,

and 12-24 hours) to determine the extent and rate of renal excretion.

3.1.4. Pharmacokinetic Analysis

Plasma and urine concentrations of ioversol are determined using a validated analytical

method (see Section 3.2.).

Pharmacokinetic parameters are calculated using non-compartmental or compartmental

analysis. Software such as NONMEM or Phoenix WinNonlin is commonly used for this

purpose. The plasma concentration-time data for ioversol is best described by a two-

compartment model.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
The quantification of ioversol in biological matrices is typically performed using a validated

reverse-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV)

detection.

3.2.1. Sample Preparation (Plasma)

To a 100 µL aliquot of plasma, add a suitable internal standard.

Precipitate proteins by adding 800 µL of a precipitating agent (e.g., 5% perchloric acid or

acetonitrile).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/product/b029796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex the mixture thoroughly.

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

Inject a portion of the clear supernatant onto the HPLC system.

3.2.2. Chromatographic Conditions

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of water and an organic modifier like methanol or acetonitrile in an

isocratic or gradient elution.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 254 nm.

Injection Volume: 20-100 µL.

3.2.3. Method Validation The analytical method should be validated according to regulatory

guidelines (e.g., FDA or ICH M10) for linearity, accuracy, precision, selectivity, sensitivity

(LLOQ), and stability.
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Experimental Workflow: Ioversol Pharmacokinetic Study
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Figure 1. Experimental workflow for a human pharmacokinetic study of ioversol.
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Pharmacokinetic Pathway of Ioversol
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Figure 2. Two-compartment pharmacokinetic model for ioversol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b029796?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

